molecular formula C12H12O B8693559 1-Methylnaphthalene-2-methanol

1-Methylnaphthalene-2-methanol

Cat. No.: B8693559
M. Wt: 172.22 g/mol
InChI Key: CAZAKZQHCQEODF-UHFFFAOYSA-N
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Description

1-Methylnaphthalene-2-methanol is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to the naphthalene ring. Naphthalene derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylnaphthalene-2-methanol can be achieved through several methods. One common approach involves the hydroxylation of 1-methylnaphthalene. This process typically uses a catalyst, such as a mixed acids-treated HBEA zeolite, to facilitate the reaction. The reaction conditions, including temperature and catalyst properties, play a crucial role in determining the yield and selectivity of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic isomerization and crystallization processes. For instance, 1-methylnaphthalene can be isomerized to 2-methylnaphthalene using a fixed-bed reactor over mixed acids-treated HBEA zeolite. The reaction products are then separated through crystallization to obtain high-purity 2-methylnaphthalene, which can be further hydroxylated to produce this compound .

Chemical Reactions Analysis

Types of Reactions

1-Methylnaphthalene-2-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The compound can be reduced to form 1-methylnaphthalene.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

    Oxidation: 2-Methylnaphthoic acid

    Reduction: 1-Methylnaphthalene

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

1-Methylnaphthalene-2-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylnaphthalene-2-methanol involves its interaction with various molecular targets and pathways. For instance, in microbial degradation, the compound is metabolized through hydroxylation and subsequent oxidation to form naphthoic acids. These metabolic pathways are facilitated by specific enzymes, such as hydroxylases and dehydrogenases, which catalyze the conversion of the compound into less toxic by-products .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylnaphthalene
  • 2-Methylnaphthalene
  • 1-Hydroxymethyl-2-methylnaphthalene

Comparison

1-Methylnaphthalene-2-methanol is unique due to the presence of both a hydroxymethyl and a methyl group on the naphthalene ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill. For example, the hydroxymethyl group enhances its reactivity in oxidation and substitution reactions compared to 1-methylnaphthalene and 2-methylnaphthalene .

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

(1-methylnaphthalen-2-yl)methanol

InChI

InChI=1S/C12H12O/c1-9-11(8-13)7-6-10-4-2-3-5-12(9)10/h2-7,13H,8H2,1H3

InChI Key

CAZAKZQHCQEODF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)CO

Origin of Product

United States

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